Product packaging for Oxochlorhexidine(Cat. No.:CAS No. 1381962-77-1)

Oxochlorhexidine

Cat. No.: B3321752
CAS No.: 1381962-77-1
M. Wt: 506.4 g/mol
InChI Key: MEUUWVFEOGQPTR-UHFFFAOYSA-N
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Description

Contextualization of Oxochlorhexidine as a Related Substance and Impurity of Chlorhexidine (B1668724)

This compound is recognized as a significant related substance and process impurity of the antiseptic agent Chlorhexidine. It is specifically identified in pharmacopoeial standards, designated as Chlorhexidine EP Impurity K in the European Pharmacopoeia and as this compound in the United States Pharmacopeia (USP). chemicea.comsynzeal.com Its presence in Chlorhexidine and its salt forms, such as Chlorhexidine Digluconate, is carefully monitored during quality control procedures. Impurities like this compound can arise from the synthesis process of the active pharmaceutical ingredient (API) or through degradation of the final product over time. The formation of such impurities is influenced by various factors including pH, temperature, and exposure to light. nih.govnih.gov

Significance of Impurity Profiling in Active Pharmaceutical Ingredients and Research Compounds

Impurity profiling, which encompasses the identification, characterization, and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products, is a critical aspect of pharmaceutical development and quality control. researchgate.net Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Pharmacopoeia (EP), have established stringent guidelines that mandate the monitoring and control of impurities. lcms.cz The presence of unwanted chemicals, even in trace amounts, can potentially impact the efficacy and safety of a pharmaceutical product. researchgate.net

The significance of impurity profiling is multifaceted:

Quality and Consistency: It ensures the purity and batch-to-batch consistency of the API. By identifying and quantifying impurities, manufacturers can control the manufacturing process to keep impurities below specified limits. researchgate.net

Process Optimization: Understanding the impurity profile can reveal information about potential degradation pathways and the impact of manufacturing process parameters on impurity formation. This knowledge allows for the optimization of synthesis and storage conditions to minimize the generation of unwanted substances.

Regulatory Compliance: Comprehensive impurity profiling is a mandatory requirement for the submission of new drug applications (NDAs) to regulatory authorities. lcms.cz

In the context of Chlorhexidine, profiling for impurities such as this compound is essential for maintaining the quality standards set by pharmacopoeias. lcms.czphenomenex.com The use of advanced analytical techniques is fundamental to this process, allowing for the separation and characterization of a complex mixture of related substances. researchgate.netlcms.cz

Historical Perspective on the Discovery and Characterization of Chlorhexidine Impurities

Chlorhexidine was first discovered in the 1950s by researchers at Imperial Chemical Industries while investigating antimalarial agents. chlorhexidinefacts.com It was commercially introduced as a topical antiseptic in the United Kingdom in 1954. chlorhexidinefacts.com While the parent compound was established, a comprehensive understanding of its related substances and degradation products developed over the subsequent decades with the advancement of analytical chemistry.

A landmark study in the characterization of Chlorhexidine impurities was published in 1993 by Revelle, Doub, Wilson, Harris, and Rutter. nih.govresearchgate.net This research was pivotal as it reported the identification of 11 distinct impurities in Chlorhexidine Digluconate (CHG) solutions that had been subjected to stress conditions such as heat, light, and low pH. nih.gov The study detailed a systematic approach for characterization:

Tentative structural identification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Synthesis of the proposed impurity standard.

Isolation of the impurity from the stressed CHG solution using flash chromatography.

Confirmation of the structure by comparing the HPLC-MS, HPLC-UV, and Nuclear Magnetic Resonance (NMR) data of the isolated impurity with the synthesized standard. nih.gov

This foundational work, which identified impurities ranging from p-chloroaniline (designated impurity C) to compounds with higher molecular weights, laid the groundwork for modern impurity profiling of Chlorhexidine. nih.govresearchgate.net Subsequent research has continued to investigate the degradation pathways, with studies exploring the kinetics and mechanisms of Chlorhexidine hydrolysis under various pH conditions, further elucidating the formation of impurities like p-chloroaniline and p-chlorophenylurea. nih.govresearchgate.net The development of robust analytical methods, primarily based on HPLC, remains a key focus for quality control laboratories to ensure compliance with pharmacopoeial limits for specified impurities. lcms.czlcms.czthermofisher.com

Data Tables

Table 1: Selected Chlorhexidine Impurities This table lists some of the known impurities of Chlorhexidine as referenced in scientific literature and by pharmacopoeias.

Impurity Name/DesignationOther NamesCAS NumberMolecular Formula
This compound Chlorhexidine EP Impurity K; Chlorhexidine Diacetate Impurity K1381962-77-1C₂₂H₂₉Cl₂N₉O
p-Chloroaniline Impurity C; 4-chloroaniline (B138754)106-47-8C₆H₆ClN
Chlorhexidine EP Impurity A Chlorhexidine nitrile152504-08-0C₁₆H₂₄ClN₉
Chlorhexidine EP Impurity B Chlorhexidine urea (B33335)1308292-89-8C₁₅H₂₃Cl₂N₇O
Chlorhexidine EP Impurity G Chlorhexidine amine152504-09-1C₁₄H₂₃ClN₆
Chlorhexidine EP Impurity N Chlorhexidine guanidine152504-10-4C₁₅H₂₄Cl₂N₈

Source: chemicea.comresearchgate.netdrugfuture.com

Table 2: Analytical Methods for Chlorhexidine Impurity Characterization This table summarizes the primary analytical techniques used in the identification and quantification of Chlorhexidine impurities.

Analytical TechniqueApplication in Impurity ProfilingKey Findings/PurposeReferences
High-Performance Liquid Chromatography (HPLC) Primary method for separation and quantification of Chlorhexidine and its impurities. Often coupled with UV detection.Used in pharmacopoeial methods to resolve specified impurities and ensure product quality. Allows for precise quantification against reference standards. nih.govnih.govlcms.czlcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of unknown impurities.Provides molecular weight information, aiding in the tentative identification of degradation products and process-related impurities. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation of isolated impurities.Used to confirm the exact chemical structure of an impurity by comparing its spectral data with that of a synthesized reference standard. nih.govresearchgate.net
Flash Chromatography Preparative isolation of impurities from bulk material.Enables the separation and collection of sufficient quantities of an individual impurity for further spectroscopic analysis (e.g., NMR). nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29Cl2N9O B3321752 Oxochlorhexidine CAS No. 1381962-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[N'-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)30-21(27)32-19(25)28-13-3-1-2-4-14-29-20(26)33-22(34)31-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,28,30,32)(H4,26,29,31,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUUWVFEOGQPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl2N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381962-77-1
Record name Oxochlorhexidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381962771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXOCHLORHEXIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MR06Z2V1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Identity and Structural Elucidation of Oxochlorhexidine

Nomenclature and Chemical Structure of Oxochlorhexidine (C22H29Cl2N9O)

This compound is chemically known by several systematic names, with its IUPAC designation being 1-[N'-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea. nih.gov It is also recognized as Chlorhexidine (B1668724) Digluconate Impurity K. nih.gov The compound has a molecular formula of C22H29Cl2N9O and a molecular weight of approximately 506.4 g/mol . nih.gov

The structure of this compound is closely related to that of chlorhexidine, featuring two p-chlorophenyl groups and a biguanide-like chain. The key distinction in this compound is the presence of a urea (B33335) linkage, which replaces one of the biguanide moieties of the parent chlorhexidine molecule. This structural modification is crucial in defining its chemical and physical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C22H29Cl2N9O
IUPAC Name 1-[N'-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea
CAS Number 1381962-77-1
Molecular Weight 506.4 g/mol
Synonyms Chlorhexidine Digluconate Impurity K, this compound [USP]

Spectroscopic and Chromatographic Approaches for Structural Confirmation of this compound

The structural confirmation of this compound, particularly in the context of it being an impurity in chlorhexidine preparations, relies heavily on a combination of chromatographic and spectroscopic techniques. Pharmacopoeial monographs, such as those from the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), outline specific methods for the identification and quantification of chlorhexidine and its related substances. lcms.czthermofisher.comuspnf.com

Chromatographic Approaches:

High-Performance Liquid Chromatography (HPLC) is the primary technique employed for the separation and detection of this compound from chlorhexidine and other impurities. lcms.czthermofisher.comlcms.czthermofisher.com The methods described in pharmacopoeias typically utilize reversed-phase chromatography with a C18 column. uspnf.com

A gradient elution is often employed to achieve adequate separation of the various impurities. The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile. thermofisher.com Detection is typically performed using a UV detector at a wavelength of around 239 nm. uspnf.com

In the context of the USP monograph for Chlorhexidine Hydrochloride, this compound has a relative retention time of approximately 1.4 with respect to the main chlorhexidine peak. uspnf.com This relative retention time is a critical parameter for its identification in a chromatogram.

Table 2: Chromatographic Parameters for the Analysis of this compound (as per USP monograph for Chlorhexidine Hydrochloride) uspnf.com

ParameterValue
Column 4.6-mm × 25-cm; base-deactivated 5-µm packing
Column Temperature 40°C
Flow Rate 1.5 mL/min
Detector UV 239 nm
Relative Retention Time ~1.4 (relative to Chlorhexidine)

Spectroscopic Approaches:

While detailed, publicly available spectra specifically for this compound are scarce, the structural elucidation of this and other chlorhexidine impurities generally involves the use of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A comprehensive study on chlorhexidine digluconate impurities involved tentative identification using HPLC-MS data, followed by synthesis and comparison of HPLC-MS, HPLC-UV, and NMR data of the impurity with a synthesized standard. researchgate.net

Mass Spectrometry (MS): In the analysis of chlorhexidine impurities, MS is invaluable for determining the molecular weight of the compounds. For this compound, the expected monoisotopic mass would correspond to its molecular formula, C22H29Cl2N9O. This information, coupled with fragmentation patterns, can help confirm the identity of the impurity peak observed in HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy would be instrumental in providing detailed structural information for a synthesized standard of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule would provide unambiguous evidence for the connectivity of the atoms, including the confirmation of the urea linkage and the substitution pattern on the aromatic rings. However, specific spectral data for this compound is not widely reported in publicly accessible literature.

Isomeric Considerations and Structural Variants of this compound

Based on a comprehensive review of the available scientific literature, there is no specific information regarding isomeric forms or structural variants of this compound. The primary focus of research and regulatory documentation is on its singular structure as a known impurity of chlorhexidine.

Structural isomerism, which involves compounds with the same molecular formula but different arrangements of atoms, could theoretically exist for a molecule of this complexity. docbrown.infochemguide.co.ukyoutube.comlibretexts.org Potential types of isomerism could include:

Positional Isomers: This would involve a different substitution pattern of the chlorine atoms on the phenyl rings (e.g., ortho- or meta-chloro instead of para-chloro).

Chain Isomers: Variations in the arrangement of the hexamethylene chain could be envisaged, though this is less likely given the synthetic routes to chlorhexidine.

Functional Group Isomers: While theoretically possible to have a different arrangement of the atoms in C22H29Cl2N9O to form different functional groups, the context of its formation as a chlorhexidine impurity makes this highly improbable.

Despite these theoretical possibilities, the scientific literature and pharmacopoeial standards consistently refer to a single, well-defined structure for this compound (Chlorhexidine Impurity K). There is no mention of the detection or characterization of any of its potential isomers in analyses of chlorhexidine products. Therefore, within the current body of scientific knowledge, this compound is treated as a single chemical entity.

Formation Mechanisms and Pathways of Oxochlorhexidine

Oxidative Degradation Pathways of Chlorhexidine (B1668724) Leading to Oxochlorhexidine Formation

The chemical structure of chlorhexidine, a cationic bisbiguanide, is susceptible to oxidative degradation, which can result in the formation of this compound. This process involves the chemical modification of the chlorhexidine molecule through the action of oxidizing agents and prevailing redox conditions.

Role of Specific Oxidizing Agents in this compound Generation

While specific studies detailing the direct role of various oxidizing agents in the formation of this compound are not extensively documented in the public domain, the general principles of organic chemistry suggest that common oxidizing agents can facilitate this transformation. Oxidative reactions in the body can lead to the production of oxidized metabolites of chlorhexidine, such as chlorhexidine alcohol and chlorhexidine aldehyde .

It is plausible that strong oxidizing agents encountered during manufacturing, storage, or use could initiate the oxidation of the chlorhexidine molecule. For instance, reactive oxygen species are known to be involved in the degradation of chlorhexidine researchgate.netresearchgate.net. The specific sites on the chlorhexidine molecule most susceptible to oxidation are likely the biguanide groups.

Influence of Oxygen and Redox Conditions on Oxidation Kinetics

While there is a lack of consensus in the literature regarding the complete degradation pathway of chlorhexidine, it is understood that various degradation mechanisms can occur under different stress conditions researchgate.netnih.govipp.pt. The electrochemical oxidation of chlorhexidine has been studied, indicating its susceptibility to oxidation, a process that is pH-dependent and may involve the formation of radical cations eeer.org.

By-product Formation of this compound During Chlorhexidine Synthesis

The synthesis of chlorhexidine is a multi-step chemical process that can inadvertently lead to the formation of impurities, including this compound. These by-products can arise from various sources within the manufacturing process.

Unreacted Starting Materials and Intermediates as Precursors

Impurities in the final chlorhexidine product can originate from the raw materials used in its synthesis . If starting materials or intermediate compounds are not fully consumed during the reaction, they may undergo side reactions or be carried over into the final product, potentially acting as precursors to this compound. Suboptimal reaction conditions or insufficient reaction times can contribute to the presence of these unreacted species .

Side Reactions and Non-Targeted Reaction Pathways in Chlorhexidine Synthesis

During the synthesis of chlorhexidine, side reactions can occur in parallel to the main reaction pathway, leading to the formation of various by-products . These non-targeted pathways can be influenced by factors such as temperature, pressure, and the presence of catalysts. Although specific side reactions that produce this compound are not detailed in the available literature, it is a known impurity that can be formed during the production of chlorhexidine gluconate solutions google.com. The control of impurities is a critical aspect of ensuring the quality of the final drug product google.com.

Environmental and Storage Conditions Affecting this compound Formation

The stability of chlorhexidine is significantly influenced by environmental and storage conditions, which can promote its degradation and the subsequent formation of this compound.

Aqueous solutions of chlorhexidine are most stable within a pH range of 5 to 8 healthynewbornnetwork.org. In more acidic or alkaline conditions, the rate of degradation increases. Hydrolysis is a key degradation pathway, and its rate is accelerated by heating, especially at alkaline pH healthynewbornnetwork.org. Studies have shown that the degradation of chlorhexidine is pH-dependent, with different pathways dominating in acidic versus alkaline conditions nih.gov.

Temperature is another critical factor. Increased temperatures accelerate the rate of chemical reactions, including the degradation of chlorhexidine internationaljournalcorner.comresearchgate.net. Stability studies have demonstrated that the shelf life of chlorhexidine solutions is significantly shorter at higher temperatures nih.gov. For instance, the estimated degradation of a chlorhexidine solution at 30°C over a year is substantially higher than at 5°C nih.gov.

The following table summarizes the influence of various factors on the degradation of chlorhexidine, which can lead to the formation of impurities like this compound.

FactorInfluence on Chlorhexidine Degradation
pH Degradation is minimized in the pH range of 5-8. Both acidic and alkaline conditions can increase degradation rates.
Temperature Higher temperatures significantly accelerate the degradation of chlorhexidine.
Light Photolytic degradation can occur, leading to the formation of various degradation products.

Temperature-Dependent Degradation Studies of Chlorhexidine

Elevated temperatures are known to accelerate the degradation of chlorhexidine, leading to the formation of various by-products, including the precursor components for oxidized species like this compound. While studies specifically detailing the temperature-dependent formation rate of this compound are not prevalent, the general degradation of chlorhexidine at high temperatures is well-documented.

One of the primary degradation products formed under thermal stress is p-chloroaniline (PCA). nih.gov Kinetic studies have been conducted at temperatures as high as 90.0 °C to investigate the degradation pathways of chlorhexidine. nih.gov Other research has shown that PCA can be detected in chlorhexidine solutions incubated at temperatures of 36.5°C and 45°C. The hydrolysis of chlorhexidine, a key reaction in its degradation, significantly increases at higher temperatures. nih.gov This thermal degradation can lead to the breakdown of the biguanide structure of chlorhexidine, a process that can ultimately contribute to the formation of urea-containing impurities such as this compound.

Table 1: Effect of Temperature on Chlorhexidine Degradation

Temperature Observation Key Degradation Product
36.5°C Detection of p-chloroaniline (PCA) in some studies. p-Chloroaniline
45°C Detection of p-chloroaniline (PCA). p-Chloroaniline

pH-Dependent Stability and Transformation of Chlorhexidine to Oxidized Species

The stability of aqueous chlorhexidine solutions is highly dependent on the pH. The molecule is most stable in a pH range of 5 to 7. Outside of this optimal range, particularly in alkaline conditions, the rate of degradation increases.

The degradation pathway of chlorhexidine differs significantly between acidic and alkaline environments. In acidic conditions, the primary pathway is the direct hydrolysis of chlorhexidine to form p-chloroaniline (PCA). nih.gov However, in alkaline conditions, the degradation proceeds through an indirect pathway involving the formation of p-chlorophenylurea. nih.gov Given that this compound contains a urea (B33335) functional group in its structure, its formation is likely favored under alkaline conditions where p-chlorophenylurea is a known intermediate. nih.govnih.gov This suggests that the hydrolysis and subsequent oxidation of the biguanide moiety into a urea structure is a key pH-dependent transformation pathway leading to this impurity.

Table 2: pH Influence on Chlorhexidine Degradation Pathway

pH Condition Major Degradation Pathway Key Intermediate/Product
Acidic (pH < 5) Direct formation from Chlorhexidine p-Chloroaniline (PCA)
Optimal (pH 5-7) Maximum stability Minimal degradation

Influence of Light Exposure on Photodegradation Processes

Exposure to light, particularly ultraviolet (UV) radiation, can induce the photodegradation of chlorhexidine. This process involves the formation of reactive species that can lead to a variety of degradation products. nih.gov While specific studies isolating the photodegradation pathway to this compound are limited, research has identified numerous products arising from chlorhexidine solutions stressed by light.

The photolytic degradation can cleave the chlorhexidine molecule, and subsequent reactions can lead to oxidized derivatives. Studies have identified up to 11 different impurities in chlorhexidine solutions stressed by heat, low pH, and light, indicating complex degradation mechanisms. The formation of oxidized species is a plausible outcome of such photolytic processes. Therefore, protecting chlorhexidine solutions from light is a critical measure to minimize the formation of impurities like this compound and maintain the stability of the active ingredient.

Analytical Methodologies for Oxochlorhexidine Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of multi-component samples, providing the necessary separation of the primary compound from its impurities and degradants.

High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for assessing the impurity profile of active pharmaceutical ingredients and their formulations. ijprajournal.comveeprho.com Its application in the analysis of chlorhexidine (B1668724) and its related substances, including potential oxidized forms, is well-established due to its reliability, precision, and versatility. veeprho.comresearchgate.net HPLC methods are crucial for separating the main component from various impurities that may arise during synthesis or degradation. lcms.czlcms.cz

Methodologies outlined in pharmacopoeias, such as the European Pharmacopoeia (EP), provide standardized procedures for impurity analysis. lcms.czlcms.cz These methods are designed to be robust and transferable between different HPLC systems with minimal adjustments, ensuring consistent results across laboratories. lcms.czlcms.cz A typical HPLC setup for this analysis involves a reverse-phase C18 column and a gradient elution program, which allows for the effective separation of compounds with varying polarities. lcms.czijpsjournal.com The use of a Diode Array Detector (DAD) allows for the monitoring of eluted compounds at multiple wavelengths, aiding in peak identification and purity assessment. researchgate.net

Table 1: Example of HPLC Conditions for Chlorhexidine Impurity Analysis

ParameterConditionSource
Column End-capped C18 silica lcms.cz
Mobile Phase A Deionized water with Trifluoroacetic acid (TFA) lcms.cz
Mobile Phase B Acetonitrile with Trifluoroacetic acid (TFA) lcms.cz
Elution Gradient lcms.czresearchgate.net
Flow Rate 1.0 mL/min ijpsjournal.com
Detection UV/DAD at ~230-260 nm ijpsjournal.comresearchgate.netresearchgate.net
Column Temperature Controlled, e.g., ambient or heated researchgate.net

The precision of HPLC methods is a key attribute, with studies demonstrating excellent repeatability for both retention times and peak areas, which is essential for reliable quantification of impurities. lcms.cz

For a more in-depth characterization and identification of impurities, the coupling of liquid chromatography with mass spectrometry (LC-MS) is an exceptionally powerful tool. ijprajournal.com This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, enabling the determination of the molecular weights of impurities. ijprajournal.comnih.gov LC-MS/MS, or tandem mass spectrometry, further enhances analytical power by providing structural information through fragmentation analysis. nih.govresearchgate.net

This technique is particularly valuable for identifying unknown degradation products or metabolites. nih.gov In the context of chlorhexidine analysis, LC-MS has been used to identify numerous impurities and to confirm the mass of the parent molecule. hitachi-hightech.comsci-hub.st The use of electrospray ionization (ESI) is common, as it is a soft ionization technique suitable for polar and thermally labile molecules. nih.govhitachi-hightech.com

A rapid, accurate, and specific ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for measuring chlorhexidine, demonstrating linearity over a wide dynamic range and high precision. nih.gov Such methods are crucial for comprehensive characterization, allowing for the detection and identification of trace-level impurities that might be missed by less sensitive techniques. ijprajournal.com

Gas Chromatography (GC) is another important chromatographic technique, particularly useful for the analysis of volatile and semi-volatile degradation products. nih.gov In the case of chlorhexidine, a significant degradant is p-chloroaniline (PCA), a compound that can be effectively analyzed using GC. nih.govresearchgate.netnih.gov

GC methods, often employing a flame ionization detector (FID), have been developed and validated for the separation and quantification of PCA in pharmaceutical products. nih.gov A critical aspect of GC analysis is sample preparation, especially for complex matrices. For instance, a simple preparation method involves dissolving the sample in a solvent like 1-butanol (B46404) to precipitate the main chlorhexidine compound, which would otherwise interfere with the GC analysis, allowing the supernatant containing PCA to be analyzed. nih.gov GC-MS, the combination of gas chromatography and mass spectrometry, is also utilized to confirm the identity of degradation products by providing their mass spectra. nih.govresearchgate.net

Table 2: GC System Parameters for Degradant Analysis

ParameterConditionSource
Column J&W Scientific DB-1 or similar sci-hub.st
Carrier Gas Helium or Nitrogen sci-hub.stpsu.edu
Detector Flame Ionization Detector (FID) nih.gov
Injector Temperature 250 °C psu.edu
Detector Temperature 250 °C psu.edu
Oven Program Isothermal or Temperature Gradient psu.edu

Spectroscopic Methods for Characterization and Quantification

Spectroscopic methods provide valuable information about the chemical structure and concentration of substances and are often used in conjunction with chromatographic techniques.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for the quantification and purity assessment of compounds that absorb UV or visible light. frontiersin.org It is frequently used in quality control laboratories for routine analysis. researchgate.netfrontiersin.org

For chlorhexidine and its related compounds, UV-Vis spectroscopy can be employed to determine the concentration in bulk drug substances and pharmaceutical formulations. researchgate.net The analysis is based on measuring the absorbance of a solution at a specific wavelength (λmax), which for chlorhexidine hydrochloride is approximately 260 nm. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. While highly useful for quantification, UV-Vis spectroscopy is not specific for a single compound when other substances in the mixture also absorb light in the same wavelength region, which can be a limitation in impurity analysis. researchgate.net Therefore, it is often used for assaying the main component after separation or in formulations where interferences are minimal.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. nih.govcore.ac.uk It provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structure confirmation. nih.govmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for this purpose. nih.gov

Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR are the most common 1D techniques. core.ac.uk They provide information on the number and types of protons and carbons, respectively. 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), reveal connectivity between atoms, which is crucial for piecing together the molecular structure. nih.govconicet.gov.ar

Electrophoretic Techniques for Impurity Analysis

Electrophoretic techniques, particularly capillary electrophoresis, offer a powerful alternative to chromatographic methods for the analysis of drug impurities. These methods are lauded for their high efficiency, rapid analysis times, and minimal consumption of reagents. nih.gov

Capillary electrophoresis separates ionic species based on their differential migration rates in an electrolyte-filled capillary under the influence of an electric field. The separation mechanism in CE is governed by the charge-to-size ratio of the analytes. For the analysis of impurities like Oxochlorhexidine, which possesses a distinct molecular structure and charge compared to the parent compound, CE provides excellent resolving power. nih.gov

Several modes of CE can be employed for impurity profiling, including Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Microemulsion Electrokinetic Chromatography (MEEKC). nih.gov CZE, the most common form, separates analytes in a free solution based on their electrophoretic mobility. nih.gov The choice of background electrolyte, its pH, and the applied voltage are critical parameters that are optimized to achieve the desired separation between chlorhexidine and its related substances, including this compound. For instance, a quantitative determination of chlorhexidine has been successfully achieved using an aqueous solution of imidazole, sodium tetraborate, and tartaric acid as the leading electrolyte. zsmu.edu.ua Such a system could be adapted and optimized for the specific separation of this compound.

Method Development and Validation for this compound Analysis

The development and validation of an analytical method for the quantification of this compound must adhere to stringent guidelines to ensure the reliability of the results. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. iupac.org

In the context of this compound analysis, the method must be able to distinguish it from chlorhexidine and other known impurities. This is typically demonstrated by spiking the drug substance with known impurities and showing that the peaks are well-resolved. For example, in HPLC methods for chlorhexidine, specificity is confirmed by the absence of interfering peaks at the retention time of the analyte in placebo samples. mdpi.comresearchgate.net Similarly, for a CE method, the electropherograms of the sample and a placebo spiked with this compound would be compared to ensure no interference. The use of a photodiode array (PDA) detector can further enhance specificity by allowing for peak purity analysis. mdpi.com

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For impurity analysis, the LOQ should be sufficiently low to allow for the accurate measurement of the impurity at its specification limit. For instance, in an HPLC method for chlorhexidine and its impurity p-chloroaniline, the LOD and LOQ were found to be 0.01151 µg/ml and 0.038389 µg/ml for p-chloroaniline, respectively. iosrphr.org Similar levels of sensitivity would be targeted for a method analyzing this compound.

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to the sample and the percentage recovery is calculated. For a validated HPLC method for chlorhexidine, accuracy was reported with recovery values between 98.82% and 100.44%. zsmu.edu.ua

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The precision is expressed as the Relative Standard Deviation (RSD). For the analysis of chlorhexidine and its impurity, intra-day and inter-day precision values with RSDs ranging from 1.34% to 3.79% have been reported as acceptable. researchgate.net

Table 1: Representative Method Validation Parameters for Impurity Quantification

ParameterTypical Acceptance Criteria/ValueReference
Specificity No interference from placebo or other impurities at the analyte's retention/migration time. mdpi.comresearchgate.net
LOD Signal-to-Noise ratio of 3:1 nih.gov
LOQ Signal-to-Noise ratio of 10:1 iosrphr.org
Accuracy (% Recovery) 98.0% - 102.0% zsmu.edu.ua
Precision (RSD%) Repeatability (Intra-day): ≤ 2% researchgate.net
Intermediate Precision (Inter-day): ≤ 3% researchgate.net
Linearity (Correlation Coefficient, r²) ≥ 0.999 nih.govresearchgate.net

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. The linearity of a method is typically demonstrated by analyzing a series of dilutions of the impurity standard. The results are then plotted as peak area versus concentration, and a linear regression analysis is performed. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable. nih.govresearchgate.net

The range of an analytical method is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For an impurity, the range should typically cover from the reporting level of the impurity to 120% of the specification limit. For example, a validated HPLC method for a chlorhexidine impurity demonstrated linearity over a range of 0.3-1.2 µg/ml. iosrphr.org

Impact of Oxochlorhexidine on Chlorhexidine Research Integrity and Interpretation

Potential Interference of Oxochlorhexidine in Mechanistic Studies of Chlorhexidine (B1668724)

Mechanistic studies aim to elucidate the precise ways in which a compound exerts its effects at a molecular or cellular level. The presence of impurities, such as this compound, can complicate these investigations. If this compound possesses its own biological activity, or if it modulates Chlorhexidine's activity, it could lead to misinterpretation of the observed effects. For instance, if this compound contributes to or detracts from the antimicrobial or cytotoxic effects attributed solely to Chlorhexidine, experimental outcomes might not accurately reflect Chlorhexidine's true mechanism of action. Research into Chlorhexidine's interaction with bacterial cell membranes, its impact on cellular processes, or its potential for resistance development could be confounded if the study material is not rigorously characterized for impurity profiles. Without specific studies detailing this compound's independent biological activities or synergistic/antagonistic effects with Chlorhexidine, its precise interference in mechanistic studies remains an area requiring further empirical investigation.

Implications for Purity Standards in Academic Research-Grade Chlorhexidine

The integrity of academic research relies heavily on the purity of the materials used. For Chlorhexidine, established pharmacopeial standards (e.g., European Pharmacopoeia - EP) often list and control specific impurities, including this compound (identified as Chlorhexidine EP Impurity K) bocsci.comekb.egresearchgate.netphenomenex.com. However, the stringency of purity requirements can vary depending on the intended application of the research-grade Chlorhexidine. In academic settings, particularly for fundamental research exploring novel mechanisms or applications, the presence of even low levels of impurities like this compound could potentially skew results. If analytical methods used for quality control in academic laboratories are not sufficiently sensitive or specific to detect and quantify this compound, its presence might go unnoticed. This could lead to studies being conducted with material that deviates from the intended pure compound, thereby affecting the reproducibility and validity of findings. Ensuring that research-grade Chlorhexidine meets rigorous purity standards, with defined limits for known impurities like this compound, is crucial for maintaining the reliability of experimental data.

Challenges in Attributing Observed Effects Solely to Chlorhexidine in the Presence of this compound

A primary challenge when this compound is present in Chlorhexidine samples is the accurate attribution of observed biological or chemical effects. If a study reports a specific outcome—such as enhanced antimicrobial activity, altered cell viability, or a particular degradation pathway—it becomes difficult to definitively conclude whether this effect is solely due to Chlorhexidine or if this compound contributed to it. For example, if this compound itself exhibits antimicrobial properties, its presence could inflate the perceived efficacy of Chlorhexidine. Conversely, if it inhibits Chlorhexidine's action, the results might underestimate Chlorhexidine's true potential. Without comparative studies using both pure Chlorhexidine and Chlorhexidine samples spiked with known concentrations of this compound, researchers may inadvertently attribute the effects of the impurity to the primary compound. This necessitates careful analytical characterization of all experimental materials and a critical evaluation of results in the context of potential impurity contributions.

Compound Names Mentioned:

Chlorhexidine

this compound

Chlorhexidine EP Impurity K

Strategies for Mitigation and Control of Oxochlorhexidine Formation

Optimization of Chlorhexidine (B1668724) Synthetic Routes to Minimize Impurity By-products

Minimizing the formation of Oxochlorhexidine begins with refining the synthetic pathways used to produce chlorhexidine. Research into chlorhexidine synthesis has identified specific reaction conditions and precursor chemistries that can inadvertently lead to the generation of oxidative impurities. By carefully controlling parameters such as temperature, pH, reaction time, and the presence of oxidizing agents during synthesis, manufacturers can reduce the initial burden of this compound formation. For instance, studies have explored alternative cyclization or condensation steps that yield a purer chlorhexidine base, thereby limiting the substrate available for subsequent oxidation. Process analytical technology (PAT) can be employed to monitor impurity levels in real-time, allowing for immediate adjustments to reaction conditions to prevent the buildup of unwanted by-products like this compound.

Stabilization Techniques for Chlorhexidine Formulations to Prevent Oxidative Degradation

Once synthesized, chlorhexidine requires stabilization to prevent its degradation into this compound, particularly during storage and in formulated products. Oxidative degradation is a primary pathway for this compound formation.

Role of Antioxidants and Stabilizers

The incorporation of antioxidants and stabilizers into chlorhexidine formulations is a key strategy to inhibit oxidative processes. Antioxidants work by scavenging free radicals or by reducing oxidizing species that can attack the chlorhexidine molecule. Common antioxidants used in pharmaceutical formulations include chelating agents like ethylenediaminetetraacetic acid (EDTA), which can sequester metal ions that catalyze oxidation, and phenolic compounds. For example, the addition of specific chelating agents has been shown to significantly improve the oxidative stability of chlorhexidine solutions. The selection of appropriate stabilizers is crucial, as they must be compatible with chlorhexidine and other formulation ingredients, and effective under the intended storage and use conditions.

Optimized Storage Conditions for Bulk Chlorhexidine and Research Samples

Proper storage conditions are vital for maintaining the integrity of bulk chlorhexidine and research samples, thereby preventing the onset of oxidative degradation leading to this compound. Key factors include temperature, light exposure, and atmospheric control. Storing chlorhexidine at reduced temperatures, such as refrigeration (2-8°C), significantly slows down degradation kinetics compared to room temperature storage. Protection from light, especially UV radiation, is also critical, as light can initiate or accelerate oxidative reactions. Furthermore, storing samples under an inert atmosphere, such as nitrogen or argon, can minimize exposure to atmospheric oxygen, a primary driver of oxidation. Research samples, often stored for extended periods, benefit greatly from these controlled conditions to ensure their chemical stability and reliability for experimental use.

Advanced Purification Methodologies for Chlorhexidine to Reduce this compound Content

When this compound is present in synthesized chlorhexidine, advanced purification methods are employed to achieve the required purity levels. These techniques aim to selectively remove the impurity without degrading the main active pharmaceutical ingredient.

Chromatographic Techniques: High-performance liquid chromatography (HPLC), particularly preparative HPLC, is a powerful tool for separating closely related compounds, including this compound from chlorhexidine. By optimizing mobile phase composition, stationary phase, and flow rates, efficient separation can be achieved, yielding highly purified chlorhexidine. Other chromatographic methods like simulated moving bed (SMB) chromatography are also being explored for large-scale purification of pharmaceutical compounds, offering continuous operation and higher throughput.

Crystallization: Selective crystallization can also be an effective method for purifying chlorhexidine. By carefully controlling solvent systems, temperature, and crystallization rates, it is possible to precipitate chlorhexidine while leaving impurities like this compound in the mother liquor, or vice versa, depending on solubility profiles. Multiple recrystallization steps may be necessary to achieve very high purity.

Future Research Directions and Unresolved Questions Regarding Oxochlorhexidine

Development of Novel Spectroscopic Techniques for Trace Impurity Analysis

The detection and quantification of impurities in pharmaceutical substances are critical for ensuring their safety and efficacy. For Oxochlorhexidine, which can exist as a trace impurity in chlorhexidine (B1668724) formulations, the development of highly sensitive and specific analytical methods is paramount. While current methods for analyzing chlorhexidine and its impurities include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, there is a continuous need for innovation. researchgate.netnih.govnih.gov

Future research should focus on developing novel spectroscopic techniques that offer lower detection limits and enhanced resolution to better characterize trace levels of this compound and other related impurities. Advanced hyphenated techniques, such as ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS), could provide more detailed structural information and facilitate the identification of previously unknown degradation products. biomedres.usijprajournal.com Furthermore, the application of chemometric approaches to analyze complex spectroscopic data could aid in the rapid and accurate profiling of impurities in chlorhexidine products. researchgate.net

Table 1: Current and Emerging Analytical Techniques for Impurity Profiling

TechniqueApplication in Impurity AnalysisPotential for this compound Analysis
High-Performance Liquid Chromatography (HPLC)Widely used for the separation and quantification of known impurities. researchgate.netsemanticscholar.orgEstablished method, but may lack the sensitivity for very low-level trace analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)Provides structural information for the identification of known and unknown impurities. researchgate.netHighly effective for identifying this compound and other degradation products. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyUsed for the definitive structural elucidation of isolated impurities. nih.govnih.govEssential for confirming the structure of newly identified oxidized chlorhexidine analogs.
Ultra-Performance Liquid Chromatography (UPLC)Offers higher resolution and faster analysis times compared to conventional HPLC. biomedres.usCan improve the efficiency and sensitivity of this compound detection.
High-Resolution Mass Spectrometry (HRMS)Enables accurate mass measurements for the confident identification of elemental compositions. ijprajournal.comCrucial for distinguishing between isomers and isobaric compounds in complex mixtures.

Comprehensive Studies on the Environmental Fate of Oxidized Chlorhexidine Species

The widespread use of chlorhexidine in various consumer and healthcare products leads to its inevitable release into the environment. nih.gov Consequently, understanding the environmental fate of its degradation products, including this compound, is crucial for assessing their potential ecological impact. While some studies have investigated the degradation of chlorhexidine, there is a significant lack of data specifically on the persistence, mobility, and transformation of its oxidized species in different environmental compartments such as soil, water, and sediment. ipp.ptresearchgate.net

Future research should undertake comprehensive studies to elucidate the environmental degradation pathways of this compound. This includes investigating its susceptibility to abiotic degradation processes like photolysis and hydrolysis, as well as biotic degradation by environmental microorganisms. Identifying the ultimate fate of these oxidized species and any potential persistent or toxic transformation products is a key unresolved question. Such studies are essential for conducting thorough environmental risk assessments.

Investigation into the Potential for Biotransformation of this compound by Microorganisms

The ability of microorganisms to degrade and transform xenobiotic compounds is a critical aspect of their environmental persistence. Several studies have demonstrated the microbial degradation of chlorhexidine by various bacteria and fungi, leading to the formation of metabolites such as p-chloroaniline. nih.govelsevierpure.comscilit.comnih.gov However, the specific biotransformation pathways of this compound by microorganisms remain largely unexplored.

A significant area for future research is the investigation into whether microorganisms can metabolize this compound and, if so, to identify the enzymatic processes and resulting catabolic products. Isolating and characterizing microbial strains with the capacity to degrade this compound could provide insights into its environmental breakdown and potentially offer avenues for bioremediation strategies. Understanding the genetic basis of these biotransformation capabilities would be a further step in this direction. For instance, studies on Pseudomonas sp. have identified intermediates in chlorhexidine degradation, suggesting that similar pathways could be involved in the breakdown of its oxidized derivatives. elsevierpure.com

Deeper Exploration of Structure-Activity Relationships for Oxidized Chlorhexidine Analogs

The biological activity of a molecule is intrinsically linked to its chemical structure. For chlorhexidine, structure-activity relationship (SAR) studies have been conducted to understand how modifications to its chemical scaffold affect its antimicrobial properties. nih.govresearchgate.net These studies have revealed that factors such as the length of the alkyl chain and the nature of the terminal groups can influence its efficacy against various microorganisms.

A deeper exploration of the SAR for oxidized chlorhexidine analogs, including this compound, is a critical unresolved area. It is currently unknown how the introduction of an oxygen atom into the chlorhexidine structure impacts its antimicrobial activity, target specificity, and potential for inducing microbial resistance. Future research should involve the synthesis of a series of oxidized chlorhexidine analogs with systematic structural variations. These compounds could then be screened for their biological activity against a panel of relevant microorganisms. Such studies would not only elucidate the SAR of this class of compounds but could also potentially lead to the discovery of new derivatives with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing Oxochlorhexidine, and how can purity be optimized during synthesis?

  • Methodology : this compound synthesis typically involves condensation reactions between substituted urea and guanidine derivatives. Key steps include:

  • Using N-(4-chlorophenyl)-N′-{[6-({[(4-chlorophenyl)carbamimidoyl]carbamimidoyl}amino)hexyl]carbamimidoyl}urea as a precursor .
  • Employing controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions like oxazinone analog formation .
  • Purity optimization: Use reversed-phase HPLC with UV detection (λ = 254 nm) to monitor impurities. Adjust recrystallization solvents (e.g., ethanol/water mixtures) to remove byproducts such as chlorhexidine dimer or nitrile derivatives .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodology :

  • Mass spectrometry (MS) : Confirm molecular weight (C₂₈H₃₈Cl₂N₁₀O₅, 665.57 g/mol) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to identify proton environments (e.g., urea NH peaks at δ 8.2–8.5 ppm) .
  • FT-IR spectroscopy : Detect functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹) .
  • Cross-validate results with reference standards (e.g., USP p-chloroaniline RS) to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability profiles of this compound under varying pH conditions?

  • Methodology :

  • Controlled stability studies : Design experiments comparing degradation rates at pH 2.0 (gastric), 7.4 (physiological), and 9.0 (alkaline). Use accelerated stability testing (40°C/75% RH) to model long-term effects .
  • Data contradiction analysis :
  • Identify confounding variables (e.g., trace metal ions in buffers catalyzing hydrolysis).
  • Apply multivariate statistical tools (e.g., PCA) to isolate critical degradation factors .
  • Replicate conflicting studies using identical reagents (e.g., NaCl from Merck #106404) and equipment specifications (e.g., water bath ±0.1°C accuracy) to ensure reproducibility .

Q. What experimental design considerations are critical when studying this compound’s mechanism of action in biological systems?

  • Methodology :

  • In vitro models : Prioritize cell lines with well-characterized membrane permeability (e.g., Caco-2 for intestinal absorption studies). Pre-treat cells with efflux pump inhibitors to distinguish passive vs. active transport .
  • Dose-response optimization : Use factorial design to test concentration ranges (0.1–100 μM) and exposure times (1–24 hrs). Include negative controls (e.g., chlorhexidine gluconate) to assess specificity .
  • Ethical and reproducibility safeguards :
  • Document protocols following ARRIVE guidelines for animal studies or CONSORT for clinical trials .
  • Deposit raw datasets (e.g., spectroscopic readings, bioassay results) in repositories like Zenodo for independent validation .

Q. How can researchers address discrepancies in impurity profiling data for this compound across different analytical laboratories?

  • Methodology :

  • Interlaboratory validation : Distribute blinded samples spiked with known impurities (e.g., 0.1% chlorhexidine glucityl triazine) to participating labs. Mandate standardized methods (e.g., USP <1086> for HPLC) .
  • Harmonization strategies :
  • Use certified reference materials (CRMs) for calibration.
  • Implement robust metadata reporting (e.g., column batch numbers, detector sensitivity settings) to trace variability sources .
  • Statistical reconciliation : Apply Bland-Altman plots to assess inter-lab agreement and identify systematic biases .

Methodological Best Practices

  • Literature review : Use specialized databases (e.g., SciFinder, Reaxys) to retrieve synthesis protocols and toxicity data. Avoid generic search engines for critical structural information .
  • Data presentation : Include processed data (e.g., kinetic degradation curves) in main text tables, while raw datasets (e.g., NMR spectra) should be appended as supplementary material .
  • Ethical compliance : For biological studies, obtain IRB approval and document participant selection criteria (e.g., exclusion of patients with chlorhexidine allergy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.